molecular formula C25H26N6O3 B2891974 3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921811-49-6

3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2891974
CAS No.: 921811-49-6
M. Wt: 458.522
InChI Key: QFEBSLFLFQGGMQ-UHFFFAOYSA-N
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Description

The compound “3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . It has been identified as a new player in the field of IDO1 catalytic holo-inhibitors .

Scientific Research Applications

Synthesis and Anticancer Activity

Research into triazolo[4,3-e]purine derivatives has demonstrated their potential as anticancer agents. For example, some triazino and triazolo[4,3-e]purine derivatives have shown considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines, indicating their potential utility in anticancer drug development (Ashour et al., 2012).

Anti-HIV and Antimicrobial Activities

Additionally, these compounds have been evaluated for their anti-HIV and antimicrobial activities. Certain derivatives displayed moderate activity against HIV-1 and showed significant antimicrobial activity against pathogens like P. aeruginosa, P. vulgaris, and S. aureus, suggesting their potential in treating infectious diseases (Ashour et al., 2012).

Coordination Chemistry and Material Science

In the realm of coordination chemistry, derivatives of triazolo[4,3-e]purine have been utilized to study the second coordination sphere in metal complexes, revealing insights into hydrogen bonding networks and crystal packing. Such studies can inform the design of new materials with specific electronic or structural properties (Maldonado et al., 2009).

Antiproliferative Agents

Further research has focused on novel fused triazolo[4,3-e]purine derivatives as antiproliferative agents against human cancer cell lines. These compounds have shown promising activity, comparable to established chemotherapy agents, offering a new avenue for cancer treatment development (Sucharitha et al., 2021).

Mechanism of Action

This compound has been identified as an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes . IDO1 inhibitors are considered a promising strategy in cancer immunotherapy as they can boost the immune response and work in synergy with other immunotherapeutic agents .

Future Directions

The future directions for this compound could involve further investigations into its potential as an IDO1 inhibitor in cancer immunotherapy . Additionally, it could be evaluated for its antimicrobial activities, similar to other derivatives of 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole .

Properties

IUPAC Name

8-(4-ethoxyphenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-4-34-19-14-12-18(13-15-19)21-26-27-24-30(16-8-11-17-9-6-5-7-10-17)20-22(31(21)24)28(2)25(33)29(3)23(20)32/h5-7,9-10,12-15H,4,8,11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEBSLFLFQGGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCCC5=CC=CC=C5)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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